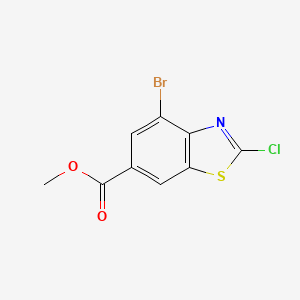

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate

Description

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate is a halogenated benzothiazole derivative characterized by a bromo group at position 4, a chloro group at position 2, and a carboxylate ester at position 4.

The bromo and chloro substituents enhance its electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science. Its molecular weight is estimated to exceed 280 g/mol (based on bromo and chloro analogs), with a density likely >1.5 g/cm³ and a boiling point >300°C .

Properties

IUPAC Name |

methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFCEUOOJPKEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate typically involves the bromination and chlorination of benzothiazole derivatives followed by esterification. One common method includes the reaction of 4-bromo-2-chlorobenzothiazole with methanol in the presence of a suitable catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while hydrolysis of the ester group results in the corresponding carboxylic acid .

Scientific Research Applications

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to the disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of the target compound with its analogs:

Key Observations :

- Halogenation Impact: Bromo and chloro substituents increase molecular weight and density compared to the amino-substituted analog. The electron-withdrawing nature of halogens also reduces solubility in polar solvents.

- Thermal Stability: Higher halogen content correlates with elevated boiling points (e.g., methyl 2-chloro analog: 327.7°C vs.

Antibiofilm Potential

Benzothiazole derivatives with halogen and carboxylate groups are explored as biofilm inhibitors. For example:

- N-(4-anilinophenyl)benzamide (IC₅₀ = 1–17.83 µM against V. cholerae and P. aeruginosa DGCs) shows antibiofilm activity by disrupting bacterial c-di-GMP signaling .

Biological Activity

Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with both bromine and chlorine substituents, which are known to influence its reactivity and biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Interaction : It has the potential to bind to DNA, affecting replication and transcription processes.

- Cell Cycle Modulation : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. faecalis | 40 µg/mL | |

| P. aeruginosa | 50 µg/mL | |

| S. typhi | Comparable to ceftriaxone | |

| K. pneumoniae | Comparable to ceftriaxone |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in inhibiting the growth of various cancer cell lines:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating cell cycle progression and increasing lactate dehydrogenase (LDH) activity, indicating cytotoxic effects.

Case Studies

- Antibacterial Efficacy : A study compared the antibacterial activity of this compound with standard antibiotics, revealing comparable inhibition zones against tested strains, suggesting its potential as an alternative treatment option for resistant bacterial infections.

- Cytotoxicity Against Cancer Cells : In a recent investigation, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many conventional chemotherapeutic agents, highlighting its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-chloro-1,3-benzothiazole-6-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and esterification of a benzothiazole precursor. For example, bromination at the 4-position and chlorination at the 2-position can be achieved using reagents like NBS (N-bromosuccinimide) or Cl₂ gas under controlled temperatures (20–60°C). Esterification with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) is typical. Yield optimization requires monitoring reaction times and stoichiometry, as over-halogenation may lead to byproducts. Purity is confirmed via HPLC or GC-MS .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or in-house diffractometers. For refinement, SHELXL (via the SHELX suite) is widely used for small-molecule crystallography due to its robust algorithms for handling disordered atoms and twinning . WinGX provides a graphical interface for SHELX workflows, enabling efficient Fourier map analysis and hydrogen-bonding network visualization .

Q. What spectroscopic techniques are critical for characterizing this benzothiazole derivative?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., deshielding effects of Br/Cl at C4/C2).

- FT-IR : Confirms ester (C=O stretch ~1700 cm⁻¹) and C-Br/C-Cl bonds (500–800 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~320–330) .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The Br and Cl groups are orthogonal leaving groups, enabling sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s lower electronegativity makes C4-Br more reactive than C2-Cl in Pd-catalyzed reactions. For example, coupling C4-Br with aryl boronic acids at 80–100°C (Pd(PPh₃)₄, K₂CO₃) preserves the C2-Cl for subsequent functionalization. Kinetic studies via in situ ¹⁹F NMR (if fluorinated analogs exist) can track reactivity hierarchies .

Q. What hydrogen-bonding patterns dominate in its crystal packing, and how do they affect material properties?

- Methodological Answer : Graph-set analysis (e.g., using SHELXL-generated CIF files) reveals N–H⋯O and N–H⋯N interactions between the benzothiazole N and ester carbonyl O. These form R₂²(8) motifs, creating 1D chains. Weak C–H⋯Br interactions may stabilize layered structures. Such networks influence solubility and thermal stability, as shown in lead(II) coordination polymers .

Q. How can this compound serve as a ligand in coordination chemistry?

- Methodological Answer : The benzothiazole N and ester O atoms act as bidentate ligands. For example, in Pb(II) complexes, Pb–O bonds (2.5–2.7 Å) and secondary Pb–S interactions (3.0–3.2 Å) create zigzag chains. Synthesis involves refluxing the ligand with metal salts (e.g., Pb(OAc)₂) in H₂O/EtOH at 140°C for 96 hours. Topological analysis (via TOPOS) classifies these as 2D networks with sql topology .

Q. What computational methods predict its electronic properties for optoelectronic applications?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps. The electron-withdrawing Br/Cl substituents lower the LUMO (~-1.8 eV), enhancing electron affinity for OLED or sensor applications. TD-DFT predicts UV-Vis absorption maxima (~280–320 nm) aligned with experimental data from DMSO solutions .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points or spectroscopic data?

- Methodological Answer : Variations arise from polymorphic forms or solvent inclusion. SCXRD identifies polymorphs, while DSC (Differential Scanning Calorimetry) distinguishes true melting points from decomposition. Cross-validate NMR shifts with calculated values (via ACD/Labs or ChemDraw). Contradictions in IR spectra may stem from KBr pellet hydration; use anhydrous samples and Nujol mulls for consistency .

Tables

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 322.58 g/mol | |

| Predicted LogP (XLogP3) | ~3.2 (via ChemAxon) | |

| TGA Decomposition Temp | 220–240°C (N₂ atmosphere) | |

| HOMO-LUMO Gap (DFT) | 4.1 eV (B3LYP/6-311+G(d,p)) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.